

Commercial Suppliers and Technical Guide for Boc-2-nitro-L-phenylalanine

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Compound of Interest

Compound Name: *Boc-2-nitro-L-phenylalanine*

Cat. No.: *B558733*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Boc-2-nitro-L-phenylalanine**, a key building block in modern peptide synthesis and drug discovery. This document details commercial suppliers, physicochemical properties, experimental protocols for its use, and its application in controlling biological systems through photocleavable peptide technology.

Commercial Availability

Boc-2-nitro-L-phenylalanine is readily available from several commercial chemical suppliers. Researchers can source this compound from the following reputable vendors, among others. Purity levels are typically high, ensuring suitability for sensitive applications like solid-phase peptide synthesis (SPPS).

Supplier	Product Number (Example)	Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Sigma-Aldrich	ALD00102	≥98% (HPLC) [1][2]	185146-84-3[1]	C ₁₄ H ₁₈ N ₂ O ₆ [1]	310.30[1]
Chem-Impex	04771	≥98%	185146-84-3	C ₁₄ H ₁₈ N ₂ O ₆	310.3
Alkali Scientific	ALD00102-1G	≥98% (HPLC)	185146-84-3	C ₁₄ H ₁₈ N ₂ O ₆	310.30
BOC Sciences	Inquiry	185146-84-3	C ₁₄ H ₁₈ N ₂ O ₆	310.30	

Physicochemical Properties and Handling

Boc-2-nitro-L-phenylalanine is typically supplied as a white to off-white or yellow powder.[3] Proper storage is crucial to maintain its stability and reactivity.

Property	Value
Appearance	White to off-white or yellow powder[3]
Storage Temperature	2-8°C[1]
Solubility	Soluble in organic solvents like DMF and DCM
Synonyms	(S)-2-(tert-Butoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid, Boc-L-Phe(2-NO ₂)-OH[1]

Core Application: Photocleavable Peptides in Research and Drug Development

The primary application of **Boc-2-nitro-L-phenylalanine** in research and drug development is as a precursor for the incorporation of 2-nitrophenylalanine (2-NPA) into peptides. The 2-nitrobenzyl group is a well-known photolabile protecting group. When incorporated into the peptide backbone, it allows for the precise cleavage of the peptide chain upon irradiation with

UV light, typically around 365 nm.[4] This "photocaging" technique provides powerful spatiotemporal control over peptide activity, enabling researchers to activate or deactivate biological processes in a controlled manner.[4]

The ability to initiate protein cleavage photochemically allows for spatial and temporal control over the activity, lifetime, and localization of proteins both in vitro and in living cells.[4] This is particularly valuable for studying dynamic cellular events.

Experimental Protocols

Incorporation of **Boc-2-nitro-L-phenylalanine** via Boc-SPPS

The following is a generalized protocol for the incorporation of **Boc-2-nitro-L-phenylalanine** into a peptide sequence using manual Boc-based solid-phase peptide synthesis (SPPS). The specific parameters may require optimization based on the sequence and scale.

Materials:

- Merrifield resin (or other suitable resin for C-terminal acid)
- Boc-protected amino acids (including **Boc-2-nitro-L-phenylalanine**)
- Dichloromethane (DCM), peptide synthesis grade
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- N,N-Diisopropylethylamine (DIPEA)
- Trifluoroacetic acid (TFA)
- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- HOBt (Hydroxybenzotriazole)
- Isopropanol (IPA)
- Methanol (MeOH)

- Diethyl ether

Protocol:

- Resin Swelling: Swell the resin in DCM for at least 30 minutes in a reaction vessel.
- First Amino Acid Coupling (to Merrifield Resin):
 - Dissolve the first Boc-amino acid (2 equivalents relative to resin substitution) and its cesium salt in DMF.
 - Add the solution to the swollen resin and heat at 50°C for 12-24 hours.
 - Wash the resin with DMF, DMF/water, DMF, and DCM.
- Peptide Chain Elongation Cycle (for each subsequent amino acid, including **Boc-2-nitro-L-phenylalanine**):
 - Boc Deprotection:
 - Wash the resin-bound peptide with DCM.
 - Add a solution of 50% TFA in DCM to the resin and shake for 2 minutes. Drain.
 - Add a fresh solution of 50% TFA in DCM and shake for 20-30 minutes.
 - Wash the resin with DCM, IPA, and DCM.
 - Neutralization:
 - Add a solution of 5-10% DIPEA in DCM to the resin and shake for 2 minutes. Drain. Repeat this step.
 - Wash the resin with DCM.
 - Amino Acid Coupling:
 - In a separate vial, dissolve the Boc-amino acid (e.g., **Boc-2-nitro-L-phenylalanine**) (3 equivalents) and HOBt (3 equivalents) in DMF.

- Add HBTU (2.9 equivalents) and DIPEA (6 equivalents) to activate the amino acid for 2-5 minutes.
 - Add the activated amino acid solution to the deprotected and neutralized peptide-resin.
 - Shake the reaction vessel for 1-2 hours. For sterically hindered amino acids, a longer coupling time or a double coupling may be necessary.
 - Wash the resin with DMF and DCM.
- Final Boc Deprotection: Repeat the deprotection step as described above.
 - Cleavage from Resin:
 - Dry the resin under vacuum.
 - Cleave the peptide from the resin using a strong acid such as anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole). (Caution: HF is extremely hazardous and requires specialized equipment and training).
 - Precipitate the crude peptide with cold diethyl ether.

Purification of the 2-Nitrophenylalanine-Containing Peptide

The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Typical RP-HPLC Conditions:

- Column: C18 silica column
- Mobile Phase A: Water with 0.1% TFA
- Mobile Phase B: Acetonitrile with 0.1% TFA
- Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5-95% over 60 minutes).[4]

- Detection: UV absorbance at 210-220 nm.

Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain a white powder.

Photocleavage of the Peptide Backbone

The purified peptide containing the 2-nitrophenylalanine residue can be photocleaved using a UV light source.

Materials:

- Purified 2-NPA-containing peptide
- Phosphate-buffered saline (PBS), pH 7.4
- UV lamp (e.g., Mercury arc lamp) with a 365 nm band-pass filter

Protocol:

- Prepare a solution of the peptide (e.g., 10 μ M) in PBS.[4]
- Place the solution in a quartz cuvette.
- Irradiate the solution with 365 nm UV light. The irradiation time will depend on the lamp intensity and the desired cleavage efficiency.[4]
- Monitor the cleavage progress by RP-HPLC.

Quantitative Data

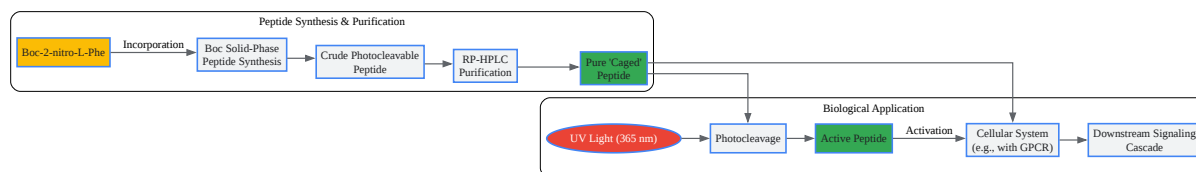
The efficiency of photocleavage is a critical parameter for the application of 2-nitrophenylalanine-containing peptides.

Parameter	Value	Conditions	Reference
Quantum Yield (Φ) of Photocleavage	0.07 ± 0.01	365 nm irradiation in PBS	[4]
Photocleavage Efficiency (Model Peptide)	>95%	10 μ M peptide in PBS, 365 nm irradiation	[4]
Photocleavage Efficiency (T4 Lysozyme with 2-NPA)	$22 \pm 5\%$	60 minutes irradiation	[4]

Note: The quantum yield is the number of cleavage events per photon absorbed. The lower efficiency in the protein context is likely due to competing intramolecular reactions.[4]

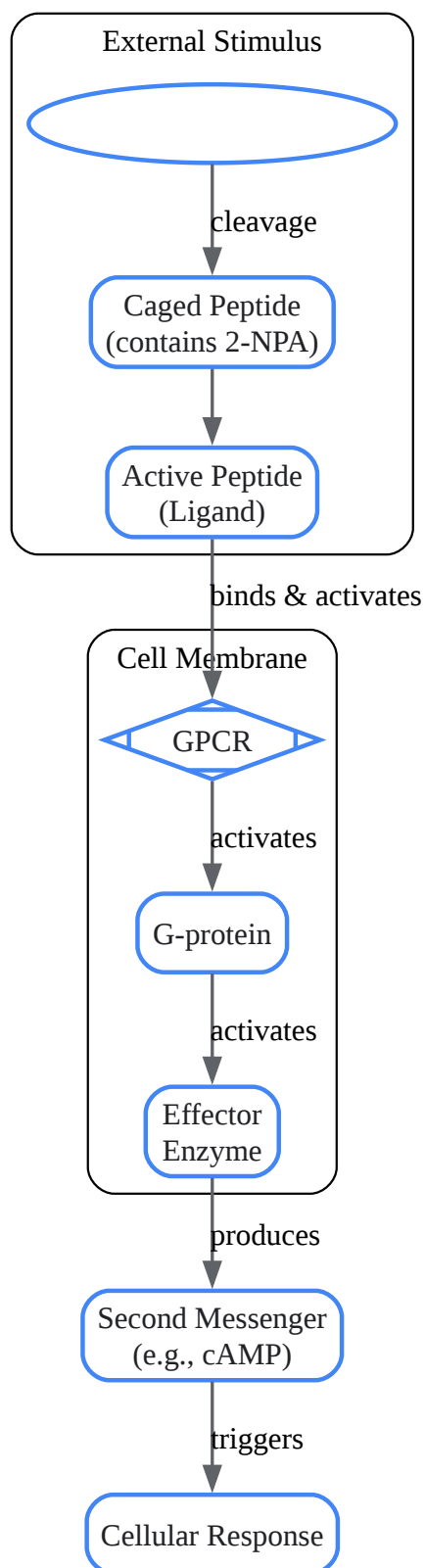
Logical and Signaling Pathway Visualizations

The true power of **Boc-2-nitro-L-phenylalanine** lies in its application for creating tools to control biological systems. A peptide containing 2-NPA can be designed to be inactive (caged) and then activated by light to interact with a specific target, such as a G-protein coupled receptor (GPCR), thereby initiating a signaling cascade.



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Caption: Experimental workflow from **Boc-2-nitro-L-phenylalanine** to a biological response.



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Caption: Light-induced activation of a GPCR signaling pathway using a photocleavable peptide.

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